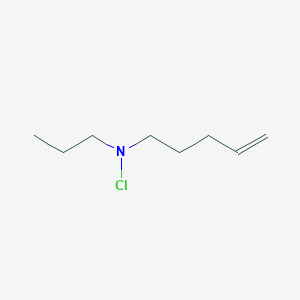![molecular formula C10H16O2 B14710768 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 22759-34-8](/img/structure/B14710768.png)
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxyl group and three methyl groups. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the hydroxylation of enolates. One common method uses oxodiperoxymolybdenum (pyridine) (hexamethylphosphoric triamide) as a reagent. The reaction conditions include the use of lithium diisopropylamide (LDA) and tetrahydrofuran (THF) as solvents .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like oxodiperoxymolybdenum.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxodiperoxymolybdenum (pyridine) (hexamethylphosphoric triamide) in THF.
Reduction: Lithium aluminum hydride in ether.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 1,7,7-trimethyl-3-hydroxybicyclo[2.2.1]heptan-2-one.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.
Bicyclo[4.1.0]hept-3-en-2-one: 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one.
Uniqueness
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific hydroxyl group positioning and the presence of three methyl groups, which confer distinct chemical properties and reactivity compared to similar compounds like camphor and bicyclo[4.1.0]hept-3-en-2-one.
Eigenschaften
CAS-Nummer |
22759-34-8 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6,8,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
HJVHHNRJPMNKAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(C2=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


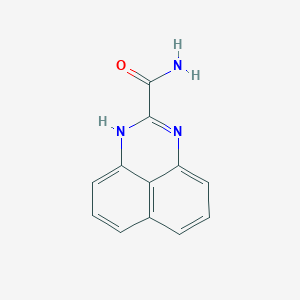
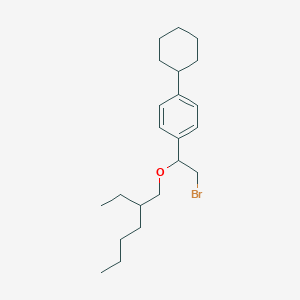
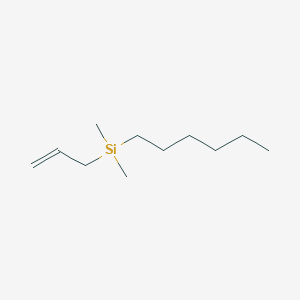
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
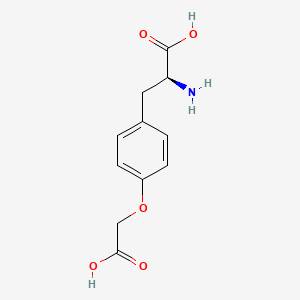
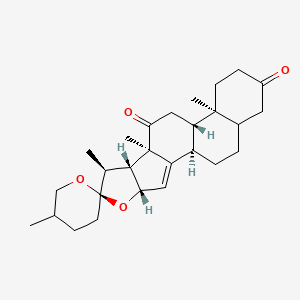
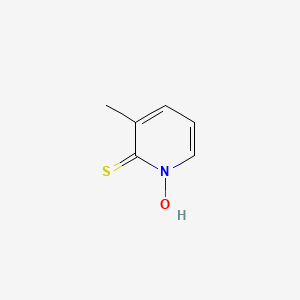
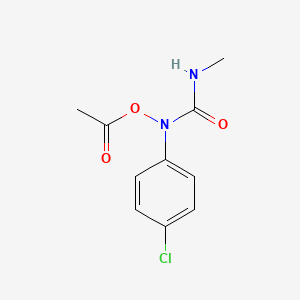
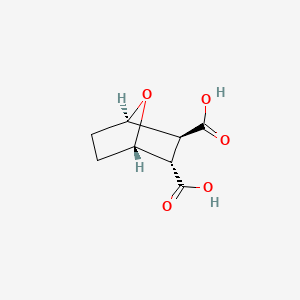
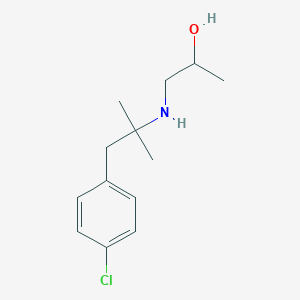
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)


